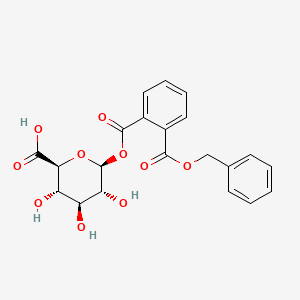
20beta-Dihydrocortisone O-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20beta-Dihydrocortisone O-Acetate: is a synthetic derivative of dihydrocortisone, a corticosteroid hormone. This compound is characterized by the presence of an acetate group attached to the 20beta position of the dihydrocortisone molecule. It is primarily used in scientific research to study the effects and mechanisms of corticosteroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20beta-Dihydrocortisone O-Acetate typically involves the acetylation of 20beta-Dihydrocortisone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 20beta-Dihydrocortisone O-Acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: 20beta-Dihydrocortisone O-Acetate is used as a reference material in analytical chemistry for the quantification of corticosteroids and their metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways and biological effects of corticosteroids. It helps in understanding the role of corticosteroids in various physiological processes .
Medicine: In medical research, this compound is used to investigate the therapeutic potential of corticosteroids in treating inflammatory and autoimmune diseases .
Industry: The compound is also used in the pharmaceutical industry for the development of corticosteroid-based drugs and formulations .
Mécanisme D'action
20beta-Dihydrocortisone O-Acetate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
20beta-Dihydrocortisone: A closely related compound without the acetate group.
Hydrocortisone: Another corticosteroid with similar biological effects but different structural features.
Prednisolone: A synthetic corticosteroid with potent anti-inflammatory properties.
Uniqueness: 20beta-Dihydrocortisone O-Acetate is unique due to the presence of the acetate group, which can influence its pharmacokinetic properties and biological activity. This structural modification can affect the compound’s stability, solubility, and interaction with biological targets .
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,19-20,27-28H,4-9,11-12H2,1-3H3/t16-,17-,19+,20+,21-,22-,23-/m0/s1 |
Clé InChI |
FYYJWGJXCGWAHJ-WVTKKAEZSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES canonique |
CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)


![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)

![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)



![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)


![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
